![molecular formula C22H27ClO8 B1233843 Eupachlorin acetate](/img/structure/B1233843.png)
Eupachlorin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupachlorin acetate is a sesquiterpene lactone.
Scientific Research Applications
Environmental and Biomedical Applications
Disinfection and Wastewater Treatment
Peracetic acid, a compound with disinfectant properties, has seen increased attention for wastewater treatment due to its effectiveness across a broad spectrum of microbial activity, including bactericidal, virucidal, fungicidal, and sporicidal actions. Its advantages include ease of treatment implementation, effectiveness in the presence of organic matter, and no requirement for dechlorination. However, its application is limited by cost and potential increases in organic content in the effluent, which could promote microbial regrowth (Kitis, 2004).
Pharmaceutical Applications
In the field of pharmaceuticals, the understanding of fluorine's impact on metabolic pathways and the development of synthetic methodologies for fluorinated compounds is expanding. Fluorinated molecules, including their metabolic aspects, are being studied for their potential in drug design, highlighting the versatile applications of such compounds in enhancing physicochemical properties and influencing metabolic pathways (Johnson et al., 2020).
Environmental Contaminants and Risk Mitigation
Research into nanotechnology applications, specifically nanopesticides and nanofertilizers, is growing, with a focus on developing sustainable agricultural practices. This includes evaluating the environmental behavior and potential effects of such applications on aquatic vertebrates, with the potent androgen receptor agonist 17β-trenbolone serving as an example of environmental contaminants from livestock that pose risks to aquatic life (Ankley et al., 2018).
properties
Product Name |
Eupachlorin acetate |
---|---|
Molecular Formula |
C22H27ClO8 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR,7R,9aS,9bS)-7-acetyloxy-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H27ClO8/c1-6-10(2)19(25)30-15-8-21(27,9-23)17-14(29-13(5)24)7-11(3)22(17,28)18-16(15)12(4)20(26)31-18/h6-7,14-18,27-28H,4,8-9H2,1-3,5H3/b10-6-/t14-,15-,16-,17+,18+,21+,22-/m1/s1 |
InChI Key |
WVTMFOWXYVFVDE-UPVVJIFBSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]([C@@H]2[C@@H](C=C([C@@]2([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
SMILES |
CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2C(C=C(C2(C3C1C(=C)C(=O)O3)O)C)OC(=O)C)(CCl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.